MART-1 (26-35), also known as Melan-A (26-35), is a peptide derived from the Melan-A/MART-1 protein, which is associated with melanoma. This peptide is recognized by cytotoxic T lymphocytes and plays a crucial role in the immune response against melanoma cells. It is particularly significant in immunotherapy strategies aimed at enhancing the body's ability to fight melanoma by targeting this specific antigen.
The MART-1 gene is located on chromosome 2 and spans approximately 18 kilobases, consisting of five exons. It is predominantly expressed in melanocytes and melanoma tumor samples, making it a key target for immunological studies and therapeutic interventions aimed at melanoma treatment . The peptide sequence of MART-1 (26-35) is recognized by the major histocompatibility complex class I molecule HLA-A*0201, which is critical for T cell recognition and activation .
MART-1 (26-35) falls under the classification of tumor-associated antigens, specifically a type of peptide antigen that elicits an immune response in the context of cancer. It is categorized as an immunodominant peptide, meaning it is one of the most effective in stimulating T cell responses against melanoma cells.
The synthesis of MART-1 (26-35) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides with high purity and yield. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
The synthesis typically starts with the attachment of the first amino acid to a resin, followed by deprotection and coupling steps where subsequent amino acids are added. The sequence for MART-1 (26-35) is as follows: Ala-Gly-Leu-Gly-Leu-Tyr-Gly-Leu-Gly-Gly. After synthesis, the peptide undergoes cleavage from the resin and purification, often using high-performance liquid chromatography to ensure high purity levels .
MART-1 (26-35) has a specific sequence that allows it to bind effectively to HLA-A0201 molecules. The structural conformation of this peptide when bound to HLA-A0201 has been studied extensively, revealing that it adopts a unique structure that facilitates T cell receptor recognition .
The molecular weight of MART-1 (26-35) is approximately 1,200 daltons. The peptide's conformation is critical for its recognition by T cells, and studies have shown that slight modifications can significantly affect its binding affinity and immunogenicity .
MART-1 (26-35) does not undergo typical chemical reactions like small organic compounds but interacts specifically with T cell receptors and MHC molecules. The binding of this peptide to HLA-A*0201 triggers a cascade of immune responses, including T cell activation and proliferation.
The interaction between MART-1 (26-35) and its corresponding MHC molecule involves non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. This binding is essential for presenting the peptide to CD8+ T cells, leading to an effective immune response against melanoma cells .
The mechanism of action of MART-1 (26-35) involves its presentation on the surface of antigen-presenting cells bound to HLA-A*0201. Once presented, CD8+ T cells recognize the complex through their T cell receptors. This recognition activates the T cells, leading them to proliferate and attack melanoma cells expressing the MART-1 antigen.
Studies have shown that vaccination with MART-1 (26-35) can enhance the frequency of antigen-specific T cells in patients with melanoma. The presence of adjuvants such as CpG oligodeoxynucleotides can further boost this response by promoting dendritic cell maturation and improving antigen presentation .
MART-1 (26-35) is typically presented as a lyophilized powder for stability during storage. Its solubility in aqueous solutions makes it suitable for use in various immunological assays.
The peptide exhibits stability under physiological conditions but may be susceptible to degradation by proteolytic enzymes if not properly formulated. Its immunogenic properties are enhanced through modifications that improve binding affinity to MHC molecules .
MART-1 (26-35) has significant applications in cancer immunotherapy, particularly in developing vaccines aimed at treating melanoma. Clinical trials have demonstrated its potential in eliciting robust immune responses in patients with melanoma when administered alongside adjuvants . Additionally, it serves as a valuable tool in research focused on understanding T cell responses and developing targeted therapies for cancer treatment.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2